
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide, also known as 5-amino-2-methylphenyl-2-(3-methylphenoxy)butanamide, is a molecule that has been studied for its potential applications in a variety of scientific fields. This molecule is a synthetic compound that can be used in various experiments, including those related to drug design, pharmacology, and biochemistry.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide has been studied for its potential applications in a variety of scientific fields. This molecule has been used in experiments related to drug design, pharmacology, and biochemistry. It has been found to be a useful tool for studying the structure and function of proteins and other molecules, as well as for developing new drugs and therapies.
Mechanism of Action
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide is believed to interact with proteins and other molecules in a variety of ways. It is believed to interact with proteins through hydrogen bonding and electrostatic interactions, as well as through non-covalent interactions such as van der Waals forces. This molecule is also believed to interact with other molecules through hydrophobic interactions.
Biochemical and Physiological Effects
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide has been studied for its potential biochemical and physiological effects. This molecule has been found to be a potent inhibitor of certain enzymes, such as proteases. It has also been found to have an effect on the expression of certain genes, and to be capable of modulating the activity of certain receptors.
Advantages and Limitations for Lab Experiments
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, this molecule is relatively stable and can be stored for long periods of time. One limitation is that it is not very soluble in water, making it difficult to use in certain experiments.
Future Directions
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide has potential applications in a variety of fields. Possible future directions for this molecule include further studies into its mechanism of action, its biochemical and physiological effects, its effects on gene expression, and its potential applications in drug design and pharmacology. Additionally, further research into the synthesis of this molecule could yield new and improved methods for its production. Finally, further studies into the advantages and limitations of this molecule when used in lab experiments could yield new insights into its use in various scientific applications.
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(3-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-17(22-15-7-5-6-12(2)10-15)18(21)20-16-11-14(19)9-8-13(16)3/h5-11,17H,4,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMERBEJUQPQKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)N)C)OC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




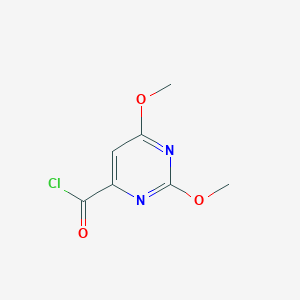
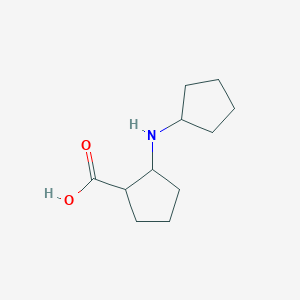

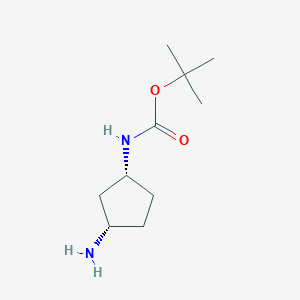
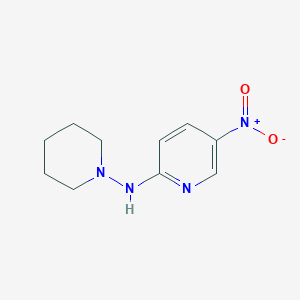

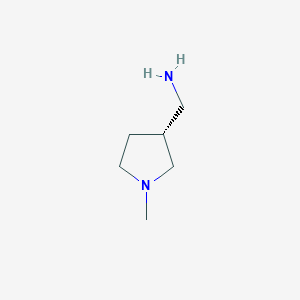
![2-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1388854.png)
![2'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1388855.png)
![4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile](/img/structure/B1388857.png)


